molecular formula C9H8N2O2 B2693245 3-methyl-1H-indazole-7-carboxylic acid CAS No. 1555382-87-0

3-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B2693245
CAS No.: 1555382-87-0
M. Wt: 176.175
InChI Key: DRAQPPGTKCREIS-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Classical Synthesis: : One common method to synthesize 3-methyl-1H-indazole-7-carboxylic acid involves the cyclization of appropriate hydrazones. For instance, starting with 2-methylphenylhydrazine and ethyl acetoacetate, the reaction proceeds under acidic conditions to form the indazole ring, followed by oxidation to introduce the carboxylic acid group.

  • Modern Synthetic Approaches: : Recent advancements include the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. For example, the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under microwave irradiation can yield the desired product in a shorter time with higher efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as:

    Hydrazone Formation: Reacting 2-methylphenylhydrazine with a suitable diketone.

    Cyclization: Inducing ring closure under controlled acidic or basic conditions.

    Oxidation: Introducing the carboxylic acid group through oxidation reactions using agents like potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various derivatives. For example, oxidation with potassium permanganate can yield 3-methyl-1H-indazole-7-carboxylic acid derivatives with additional functional groups.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

  • Substitution: : Electrophilic substitution reactions can occur at the indazole ring, allowing for the introduction of various substituents. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-1H-indazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound and its derivatives have shown promise in various studies. They are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are studied for their ability to interact with biological targets, such as enzymes and receptors, making them candidates for drug development.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-methyl-1H-indazole-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.

    5-Methyl-1H-indazole-3-carboxylic acid: Similar but with the methyl group at the 5-position instead of the 3-position.

Uniqueness

3-Methyl-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-methyl-2H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAQPPGTKCREIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555382-87-0
Record name 3-methyl-1H-indazole-7-carboxylic acid
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